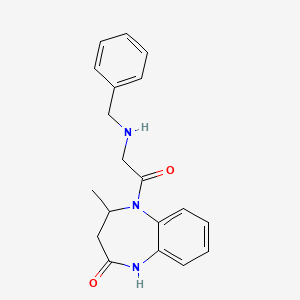

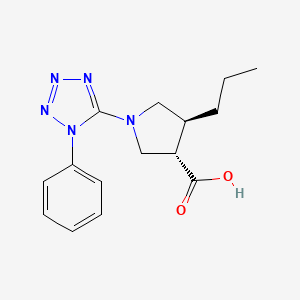

![molecular formula C14H16N2O3S2 B5551908 N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)

N-propyl-4-[(2-thienylsulfonyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-propyl-4-[(2-thienylsulfonyl)amino]benzamide and related compounds involves intricate chemical reactions, often incorporating sulfonyl and amino groups into the benzamide structure. For example, the synthesis and structure-activity relationships (SAR) of similar compounds have been explored, demonstrating the critical role of the sulfonyl group in biological activity (Cioffi et al., 2013). Furthermore, the synthesis of polyamides and poly(amide-imide)s derived from related compounds highlights the versatility of these chemical frameworks in creating polymers with significant physical properties (Saxena et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and analogs has been extensively studied using various analytical techniques. For instance, density functional theory (DFT) has been employed to optimize the molecular structure and understand the vibrational spectroscopic behavior of similar molecules, providing insights into their reactivity and electronic properties (FazilathBasha et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, attributing to its functional groups. The N-radical initiated aminosulfonylation of unactivated C(sp3)-H bonds through the insertion of sulfur dioxide is an example of its reactive nature, leading to the synthesis of novel compounds (Li et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies like the one on the crystal structure of related compounds provide valuable information on the arrangement of molecules and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Juna, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are significant for the application of this compound in various research areas. Studies on the interaction of similar compounds with biological targets, such as enzymes and receptors, can shed light on their potential biomedical applications (Lai et al., 2019).

科学的研究の応用

Hydrophobic Modification for Biomedical Applications

Hydrophobically modified sulfobetaine copolymers, which involve a process of postpolymerization modification using zwitterionic amine, demonstrate promising applications due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These features are crucial for developing advanced materials in biomedical engineering, including drug delivery systems and tissue engineering scaffolds (Woodfield et al., 2014).

Antiviral Applications

The identification of compounds such as SBI-0090799, which inhibit Zika virus replication by blocking the formation of the membranous replication compartment, showcases the potential of sulfonamide derivatives in antiviral therapy. This mechanism of action offers a novel approach for developing antivirals against Zika and possibly other viruses, highlighting the broader implications for public health and infectious disease management (Riva et al., 2021).

Thrombin Inhibition for Anticoagulant Therapy

Nα-aryisulfonyl-ω-(4-amidinophenyl)-α-aminoalkylcarboxylic acid amides have been identified as potent and selective inhibitors of thrombin. This finding is significant for developing new anticoagulant therapies, particularly for conditions requiring selective thrombin inhibition, such as thrombosis and related cardiovascular diseases (Markwardt et al., 1980).

Water Purification and Desalination Technologies

The synthesis of novel polymers such as poly sulphonyl amino benzamide (PSAB) and its applications in water purification and sea water desalination highlight the relevance of sulfonamide derivatives in environmental engineering. These polymers' ability to reject salt effectively opens new avenues for addressing global challenges related to water scarcity and the need for sustainable desalination technologies (Padaki et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Benzamide-4-Sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms, which are crucial for various physiological processes. The inhibition of these enzymes by sulfonamide derivatives can be leveraged for designing drugs targeting conditions such as glaucoma, epilepsy, and certain types of tumors, demonstrating the chemical class's therapeutic potential (Abdoli et al., 2018).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “N-propyl-4-[(2-thienylsulfonyl)amino]benzamide” would depend on its specific properties and potential applications. Benzamides and their derivatives have a wide range of uses in the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents .

特性

IUPAC Name |

N-propyl-4-(thiophen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-2-9-15-14(17)11-5-7-12(8-6-11)16-21(18,19)13-4-3-10-20-13/h3-8,10,16H,2,9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCSFYCZJILXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

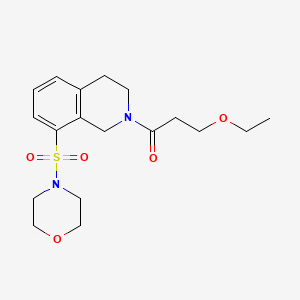

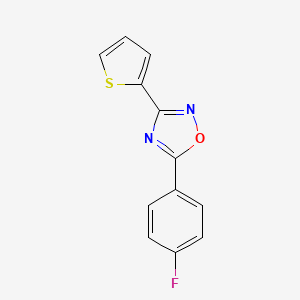

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

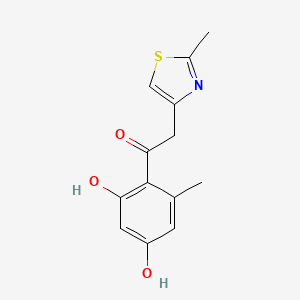

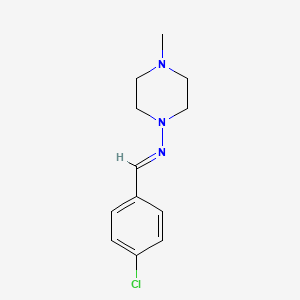

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

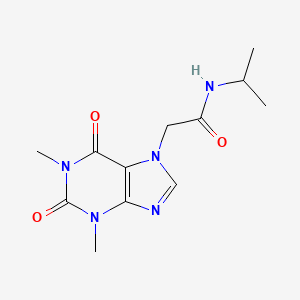

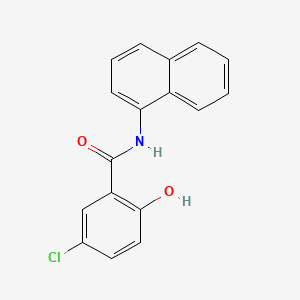

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)